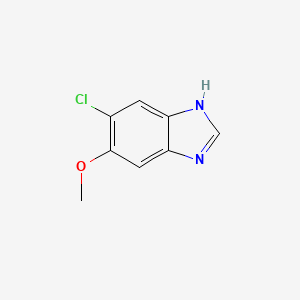
5-chloro-6-methoxy-3H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-methoxy-3H-1,3-benzodiazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methoxy-3H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 4-chloro-2-methoxyaniline with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazoles. Additionally, copper-catalyzed reactions in dimethyl sulfoxide (DMSO) at elevated temperatures have shown good yields and tolerance towards various functional groups .
化学反応の分析
Types of Reactions: 5-chloro-6-methoxy-3H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxy group at the 6-position can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives
科学的研究の応用
Chemistry: 5-chloro-6-methoxy-3H-1,3-benzodiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole derivatives .
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-chloro-6-methoxy-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor-mediated signaling pathways, such as G-protein coupled receptors (GPCRs) and ion channels
類似化合物との比較
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
5-methoxybenzimidazole: A compound with a methoxy group at the 5-position instead of the 6-position.
5,6-dibromo-2-chloro-1H-benzimidazole: A halogenated derivative with bromine atoms at the 5 and 6 positions.
Uniqueness: 5-chloro-6-methoxy-3H-1,3-benzodiazole is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
6-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChIキー |
RAPIBSLFOCQMBW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















